molecular formula C16H22OTe B12614750 1-[(5-Butyltellurophen-2-yl)ethynyl]cyclohexan-1-ol CAS No. 920977-21-5

1-[(5-Butyltellurophen-2-yl)ethynyl]cyclohexan-1-ol

Cat. No.: B12614750
CAS No.: 920977-21-5
M. Wt: 357.9 g/mol
InChI Key: RVRQXYSXMKRHDL-UHFFFAOYSA-N
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Description

1-[(5-Butyltellurophen-2-yl)ethynyl]cyclohexan-1-ol is an organotellurium compound characterized by the presence of a tellurophene ring substituted with a butyl group and an ethynyl linkage to a cyclohexanol moiety

Preparation Methods

The synthesis of 1-[(5-Butyltellurophen-2-yl)ethynyl]cyclohexan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tellurophene Ring: The tellurophene ring can be synthesized through the reaction of tellurium with a suitable alkyne precursor under controlled conditions.

    Substitution with Butyl Group: The tellurophene ring is then subjected to a substitution reaction with a butyl halide to introduce the butyl group.

    Ethynylation: The butyltellurophene is reacted with an ethynylating agent to introduce the ethynyl group.

    Cyclohexanol Attachment: Finally, the ethynylated butyltellurophene is coupled with cyclohexanol under appropriate conditions to yield the target compound.

Chemical Reactions Analysis

1-[(5-Butyltellurophen-2-yl)ethynyl]cyclohexan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The tellurium atom in the compound can be oxidized using oxidizing agents such as hydrogen peroxide or nitric acid, leading to the formation of telluroxides or tellurones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of tellurium-hydride derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group or other substituents on the tellurophene ring are replaced by different functional groups.

    Coupling Reactions: The ethynyl group allows for coupling reactions with various electrophiles, leading to the formation of extended conjugated systems.

Common reagents and conditions used in these reactions include transition metal catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(5-Butyltellurophen-2-yl)ethynyl]cyclohexan-1-ol has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex organotellurium compounds. It is also studied for its unique electronic properties and potential use in organic electronics.

    Biology: Research is ongoing to explore the biological activity of organotellurium compounds, including their potential as antioxidants and enzyme inhibitors.

    Medicine: The compound’s potential therapeutic applications are being investigated, particularly in the context of its antioxidant properties and ability to modulate biological pathways.

    Industry: While industrial applications are limited, the compound’s unique properties make it a candidate for specialized applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of 1-[(5-Butyltellurophen-2-yl)ethynyl]cyclohexan-1-ol is not fully understood, but it is believed to involve interactions with molecular targets such as enzymes and receptors. The tellurium atom in the compound can participate in redox reactions, potentially modulating oxidative stress and influencing cellular signaling pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

1-[(5-Butyltellurophen-2-yl)ethynyl]cyclohexan-1-ol can be compared with other organotellurium compounds, such as:

    1-[(5-Phenyltellurophen-2-yl)ethynyl]cyclohexan-1-ol: Similar structure but with a phenyl group instead of a butyl group.

    1-[(5-Methyltellurophen-2-yl)ethynyl]cyclohexan-1-ol: Similar structure but with a methyl group instead of a butyl group.

    1-[(5-Ethyltellurophen-2-yl)ethynyl]cyclohexan-1-ol: Similar structure but with an ethyl group instead of a butyl group.

Properties

CAS No.

920977-21-5

Molecular Formula

C16H22OTe

Molecular Weight

357.9 g/mol

IUPAC Name

1-[2-(5-butyltellurophen-2-yl)ethynyl]cyclohexan-1-ol

InChI

InChI=1S/C16H22OTe/c1-2-3-7-14-8-9-15(18-14)10-13-16(17)11-5-4-6-12-16/h8-9,17H,2-7,11-12H2,1H3

InChI Key

RVRQXYSXMKRHDL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C([Te]1)C#CC2(CCCCC2)O

Origin of Product

United States

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